molecular formula C10H8N6 B2395574 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-66-6

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2395574
CAS RN: 303145-66-6
M. Wt: 212.216
InChI Key: NCALXFZBRNJNHA-UHFFFAOYSA-N
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Description

The compound “7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazolo[1,5-a]pyrimidines have been studied in various contexts . For example, a series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones showed excellent enzyme inhibition, improved isoform selectivity, and excellent inhibition of downstream phosphorylation of AKT .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure . They are known for their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds. It is usually found in medicinal and biologically active compounds . The synthesis of these compounds holds enormous applications in medicinal and pharmaceutical chemistry .

Microwave-Mediated Catalyst-Free Synthesis

The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions . This methodology demonstrates a broad substrate scope and good functional group tolerance .

Biological Activities

The compound exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Applications in Agriculture and Medicinal Chemistry

The compound is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Treatment of Alzheimer’s Disease and Insomnia

The compound can be used for the treatment of Alzheimer’s disease and insomnia .

Anti-Epileptic Activities

Compounds with [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4H)-one skeleton, which includes “7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine”, showed remarkable anti-epileptic activities .

Use in Clinical Trials and Marketed Drugs

Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo [1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .

Use in Treating Cancer

Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .

Safety and Hazards

The safety and hazards of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure and the biological system in which they are used . For example, a series of 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were designed and synthesized in search of more effective and safer antiepileptic drugs .

properties

IUPAC Name

7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCALXFZBRNJNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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